

Spectroscopic Profile of 3-Bromo-N-ethylaniline: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromo-N-ethylaniline**

Cat. No.: **B1343028**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Bromo-N-ethylaniline**, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic characteristics based on the analysis of structurally related molecules. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to facilitate the acquisition and interpretation of data for this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **3-Bromo-N-ethylaniline**. These predictions are derived from the known spectral properties of analogous compounds such as 3-bromoaniline, 3-ethylaniline, and N-ethylaniline.

Table 1: Predicted ^1H NMR Data for 3-Bromo-N-ethylaniline

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------------------------------|
| ~7.0-7.2 | t | 1H | Ar-H (meta to Br and NH) |
| ~6.7-6.9 | m | 2H | Ar-H (ortho to Br and NH) |
| ~6.6 | m | 1H | Ar-H (para to Br, ortho to NH) |
| ~3.5 | br s | 1H | N-H |
| ~3.2 | q | 2H | N-CH ₂ -CH ₃ |
| ~1.2 | t | 3H | N-CH ₂ -CH ₃ |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The N-H proton signal may be broad and its chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-N-ethylaniline

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------------------------|
| ~148 | C-NH |
| ~131 | C-Br |
| ~130 | Ar-CH |
| ~123 | Ar-CH |
| ~118 | Ar-CH |
| ~114 | Ar-CH |
| ~38 | N-CH ₂ -CH ₃ |
| ~15 | N-CH ₂ -CH ₃ |

Note: The assignments are based on the expected electronic effects of the bromine and N-ethylamino substituents on the aromatic ring.

Table 3: Predicted IR Spectroscopy Data for 3-Bromo-N-ethylaniline

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3400 | Medium | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H stretch |
| ~1600, ~1580 | Strong | C=C aromatic ring stretch |
| ~1320 | Strong | C-N stretch (aromatic amine) [1] |
| ~1250-1020 | Medium | C-N stretch (aliphatic amine)[1] |
| ~770 | Strong | C-H out-of-plane bend (meta-disubstituted) |
| ~550 | Medium | C-Br stretch |

Note: The spectrum of a liquid sample is typically acquired neat (as a thin film).[2][3]

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-N-ethylaniline

| m/z | Relative Intensity | Assignment |
|---------|--------------------|--|
| 201/199 | High | [M] ⁺ (Molecular ion peak, isotopic pattern for Br) |
| 186/184 | Medium | [M - CH ₃] ⁺ |
| 172/170 | Medium | [M - C ₂ H ₅] ⁺ |
| 120 | High | [M - Br] ⁺ |
| 92 | Medium | [C ₆ H ₅ NH] ⁺ |

Note: Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules and often results in significant fragmentation.^{[4][5][6][7]} The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a liquid aromatic amine like **3-Bromo-N-ethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the purified **3-Bromo-N-ethylaniline** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).^[8]
 - Transfer the solution to a standard 5 mm NMR tube.
 - If necessary, filter the solution through a small plug of cotton or glass wool to remove any particulate matter.^[8]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid):
 - Place a single drop of **3-Bromo-N-ethylaniline** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2][9]
 - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[2]
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .[3]
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

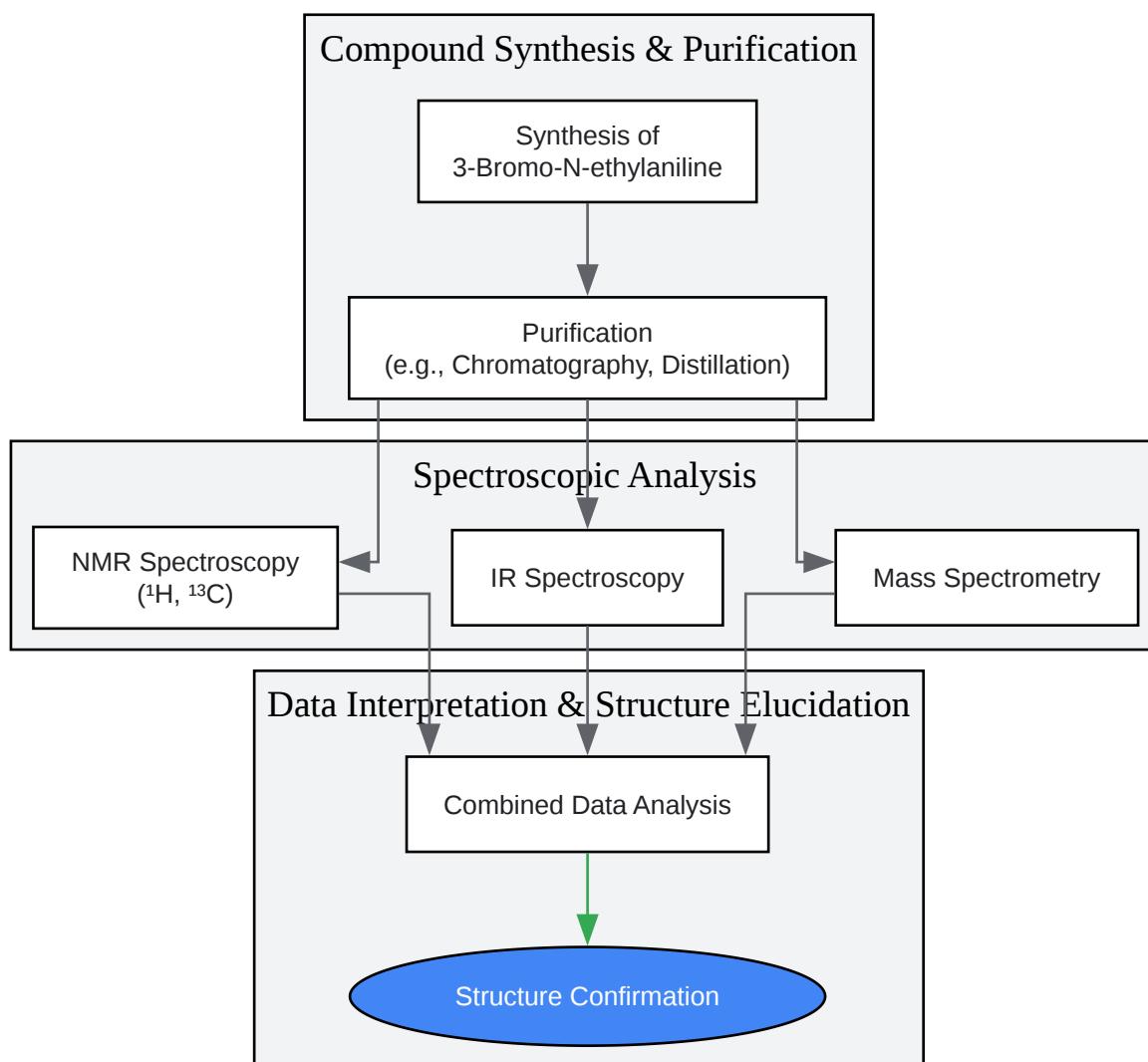
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **3-Bromo-N-ethylaniline** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Data Acquisition:
 - Inject a small volume (typically 1 μ L) of the solution into the GC-MS system.
 - The sample is vaporized and separated on the GC column.
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Processing:
 - The mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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